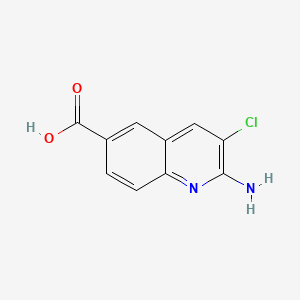
2-Amino-3-chloroquinoline-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-chloroquinoline-6-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H7ClN2O2 and a molecular weight of 222.63 g/mol It is a derivative of quinoline, which is a fused ring system consisting of a benzene ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-chloroquinoline-6-carboxylic acid typically involves the construction of the quinoline ring system followed by the introduction of the amino and chloro substituents. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-chloroaniline with diethyl ethoxymethylenemalonate followed by cyclization can yield the desired quinoline derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-chloroquinoline-6-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Amino-3-chloroquinoline-6-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting infectious diseases and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand the biological activity of quinoline derivatives and their interactions with biological targets.
Mécanisme D'action
The mechanism of action of 2-Amino-3-chloroquinoline-6-carboxylic acid involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes such as topoisomerases, which are involved in DNA replication and repair . This inhibition can lead to the disruption of cellular processes and ultimately cell death, making these compounds potential candidates for anticancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-6-chloroquinoline-3-carboxylic acid: This compound has a similar structure but with the amino and chloro groups at different positions.
2-Chloroquinoline-3-carbaldehyde: Another related compound with different functional groups.
Uniqueness
2-Amino-3-chloroquinoline-6-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both amino and chloro groups on the quinoline ring allows for a diverse range of chemical modifications, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C10H7ClN2O2 |
|---|---|
Poids moléculaire |
222.63 g/mol |
Nom IUPAC |
2-amino-3-chloroquinoline-6-carboxylic acid |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-4-6-3-5(10(14)15)1-2-8(6)13-9(7)12/h1-4H,(H2,12,13)(H,14,15) |
Clé InChI |
XCTMOJZVASDBRJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC(=C(C=C2C=C1C(=O)O)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





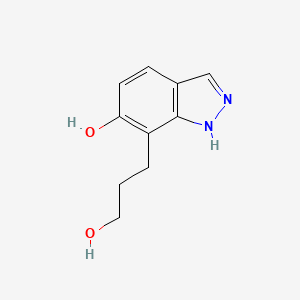
![2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13926038.png)
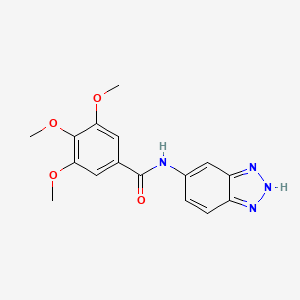
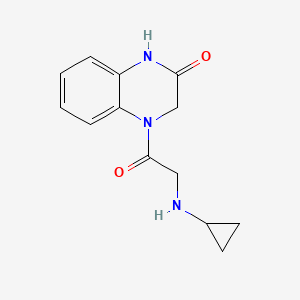


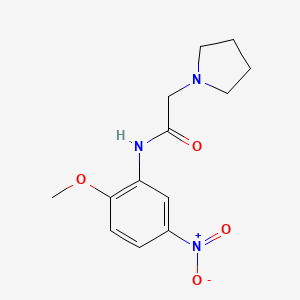

![7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13926082.png)
![2-Chloro-7,8-dihydro-8-methyl-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13926084.png)

